molecular formula C5H6ClIN2O2S B13112952 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride

4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride

Cat. No.: B13112952
M. Wt: 320.54 g/mol
InChI Key: ZYVWCXQPUFVZCU-UHFFFAOYSA-N
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Description

4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, two methyl groups at positions 1 and 5, and a sulfonyl chloride group at position 3. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride can be achieved through several synthetic routes. One common method involves the iodination of 1,5-dimethyl-1H-pyrazole followed by sulfonylation. The iodination can be carried out using molecular iodine in the presence of a base such as sodium bicarbonate . The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or a sulfonyl chloride derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, along with appropriate ligands and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride is unique due to the presence of both the iodine atom and the sulfonyl chloride group, which confer distinct reactivity and applications compared to other pyrazole derivatives

Properties

Molecular Formula

C5H6ClIN2O2S

Molecular Weight

320.54 g/mol

IUPAC Name

4-iodo-1,5-dimethylpyrazole-3-sulfonyl chloride

InChI

InChI=1S/C5H6ClIN2O2S/c1-3-4(7)5(8-9(3)2)12(6,10)11/h1-2H3

InChI Key

ZYVWCXQPUFVZCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)S(=O)(=O)Cl)I

Origin of Product

United States

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